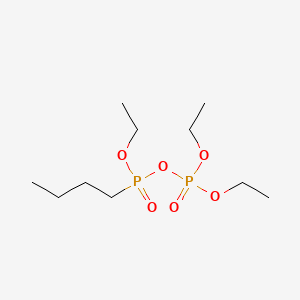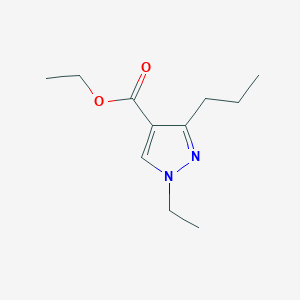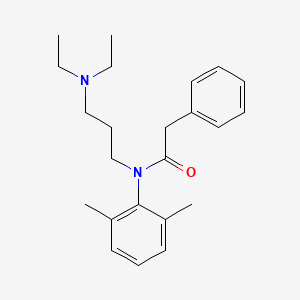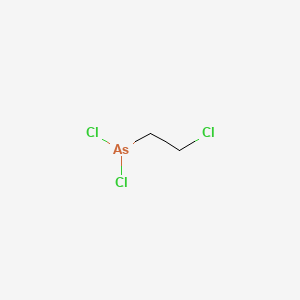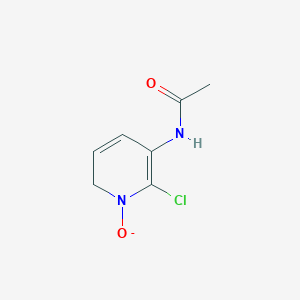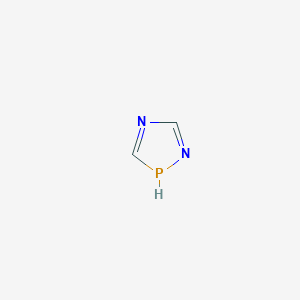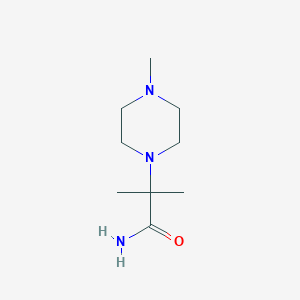
D-Glucosamine-3,6-di-O-sulphate(2na)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine-3,6-di-O-sulphate(2na) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, a naturally occurring amino sugar that is a key component of glycosaminoglycans and glycoproteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,6-di-O-sulphate(2na) typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form of the compound.
Industrial Production Methods
Industrial production of D-Glucosamine-3,6-di-O-sulphate(2na) involves large-scale sulfation processes, often using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucosamine-3,6-di-O-sulphate(2na) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glucosamine derivatives.
Aplicaciones Científicas De Investigación
D-Glucosamine-3,6-di-O-sulphate(2na) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Glucosamine-3,6-di-O-sulphate(2na) involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycosaminoglycan synthesis and degradation. The compound can also influence cellular signaling pathways related to inflammation and cartilage metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucosamine-6-sulfate
- D-Glucosamine-3-sulfate
- N-Acetyl-D-glucosamine-6-sulfate
Uniqueness
D-Glucosamine-3,6-di-O-sulphate(2na) is unique due to its dual sulfation at the 3 and 6 positions of the glucosamine molecule. This structural feature imparts distinct chemical and biological properties, making it particularly useful in specific research and industrial applications .
Propiedades
Fórmula molecular |
C6H11NNa2O11S2 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1 |
Clave InChI |
SYUWXZWCRHWRIA-QOJDFBNTSA-L |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)



![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
